molecular formula C9H8ClFO B8267870 (E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene

(E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene

Cat. No.: B8267870
M. Wt: 186.61 g/mol
InChI Key: PYWZVWXRBVNDMG-AATRIKPKSA-N
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Description

(E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene is an organic compound with a unique structure that includes a chloro, fluoro, and methoxyvinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene typically involves the reaction of 2-chloro-1-fluoro-3-iodobenzene with methoxyvinyl magnesium bromide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures (around 80-100°C) to facilitate the coupling reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxyvinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkane derivatives.

Scientific Research Applications

(E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The chloro and fluoro groups can enhance the compound’s binding affinity to these targets, while the methoxyvinyl group can participate in various chemical reactions, facilitating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-Chloro-1-fluoro-3-(2-methoxyvinyl)benzene
  • (E)-2-Bromo-1-fluoro-3-(2-methoxyvinyl)benzene
  • (E)-2-Chloro-1-fluoro-3-(2-ethoxyvinyl)benzene

Uniqueness

This compound is unique due to the combination of chloro, fluoro, and methoxyvinyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-chloro-1-fluoro-3-[(E)-2-methoxyethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-12-6-5-7-3-2-4-8(11)9(7)10/h2-6H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWZVWXRBVNDMG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(C(=CC=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=C(C(=CC=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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